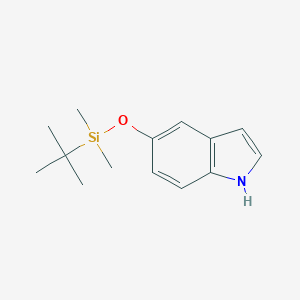
5-(叔丁基二甲基甲硅烷基氧基)-1H-吲哚
概述
描述
5-(tert-Butyldimethylsilyloxy)-1H-indole is a chemical compound belonging to the indole family, characterized by its tert-butyldimethylsilyloxy functional group. This compound is significant due to its potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
- Hutchinson et al. (2009) describe the synthesis of a compound structurally similar to 5-(tert-Butyldimethylsilyloxy)-1H-indole, focusing on selective 5-lipoxygenase-activating protein leukotriene synthesis inhibition (Hutchinson et al., 2009).
- Wynne and Stalick (2002) report the synthesis of 3-arylaminomethyl indoles, utilizing the directing ability of a tert-butyldimethylsilyl-protecting group for specific condensation (Wynne & Stalick, 2002).
Molecular Structure Analysis
- Yao et al. (2023) conducted a synthesis, crystal structure, and density functional theory (DFT) study of a related indole compound, providing insights into the molecular structure and chemical properties (Yao et al., 2023).
- Kreher and Dyker (1987) explored the structure of a tert-butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole, offering insights into the structural characteristics of similar indole derivatives (Kreher & Dyker, 1987).
Chemical Reactions and Properties
- Bosch et al. (2001) describe the synthesis of 5-(sulfamoylmethyl)indoles, providing insights into the chemical reactions and properties of indole derivatives (Bosch et al., 2001).
- Amat et al. (1994) present a study on palladium-catalyzed heteroarylation of 1-(tert-butyldimethylsilyl)-3-indolylzinc chloride, offering a perspective on chemical reactions involving indole compounds (Amat et al., 1994).
Physical Properties Analysis
- Rasztawicka et al. (2007) investigated the solid-state structure of a related bis-indole derivative using X-ray diffraction, contributing to the understanding of the physical properties of such compounds (Rasztawicka et al., 2007).
Chemical Properties Analysis
- Robinson et al. (2009) conducted a study on the electronic structure of 5-hydroxyindole, providing valuable information on the chemical properties of similar indole derivatives (Robinson et al., 2009).
科学研究应用
吲哚的合成与分类
吲哚,包括 5-(叔丁基二甲基甲硅烷基氧基)-1H-吲哚,由于其结构多样性和生物学相关性,在有机化学和医药研究中至关重要。吲哚的合成一直是研究的主要领域,因为它们存在于天然产物和药物中。Taber 和 Tirunahari(2011 年)对吲哚合成进行了全面综述和分类,突出了吲哚在各种合成路线中的多功能性。这项工作将吲哚合成方法(可能包括 5-(叔丁基二甲基甲硅烷基氧基)-1H-吲哚的合成)根据构建吲哚核时涉及的键形成分类为不同的类型。这种分类对于开发新的合成方法和发现具有潜在治疗应用的新型化合物至关重要 (Taber & Tirunahari, 2011).
吲哚的生物和医药应用
吲哚衍生物表现出广泛的生物和药理活性。Ali 等人(2013 年)回顾了吲哚和吲唑的重要性及其药用应用,指出了它们的抗菌、抗癌、抗氧化、抗炎和抗糖尿病特性。这篇综述强调了吲哚化合物(可能包括 5-(叔丁基二甲基甲硅烷基氧基)-1H-吲哚)在各种疾病治疗中的治疗潜力,因为它们具有多种生物活性 (Ali 等,2013).
吲哚官能化的进展
吲哚(包括 5-(叔丁基二甲基甲硅烷基氧基)-1H-吲哚)的 C2 官能化是创建生物活性化合物的一个关键研究领域。Deka、Deb 和 Baruah(2020 年)讨论了用于在 C2 位置官能化吲哚的 Umpolung 策略的重要性,这是一种合成药理相关衍生物至关重要的方法。这种方法能够将吲哚改性为具有增强生物活性的化合物,展示了官能化技术在药物化学中的重要性 (Deka 等,2020).
植物性吲哚生物碱的药学潜力
Omar 等人(2021 年)概述了植物性吲哚生物碱的药学潜力,重点介绍了它们的抗癌、抗菌、抗病毒和抗疟疾活性。这篇综述表明,源自天然来源的吲哚生物碱在开发新的治疗剂方面具有重要作用。鉴于结构相似性,5-(叔丁基二甲基甲硅烷基氧基)-1H-吲哚可能具有其中一些生物活性,强调了天然产物研究在药物发现中的重要性 (Omar 等,2021).
安全和危害
未来方向
属性
IUPAC Name |
tert-butyl-(1H-indol-5-yloxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-12-6-7-13-11(10-12)8-9-15-13/h6-10,15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUANNCTVICLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623887 | |
| Record name | 5-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyldimethylsilyloxy)-1H-indole | |
CAS RN |
106792-38-5 | |
| Record name | 5-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(tert-Butyldimethylsilyloxy)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

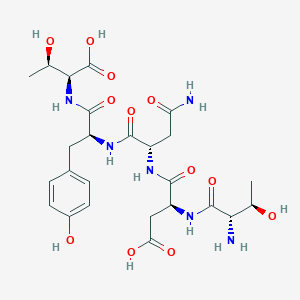
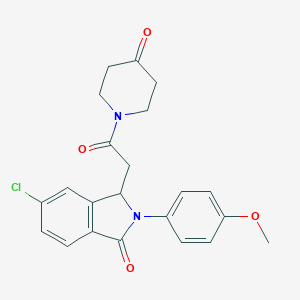
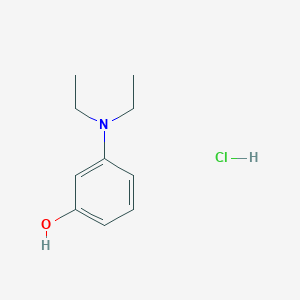
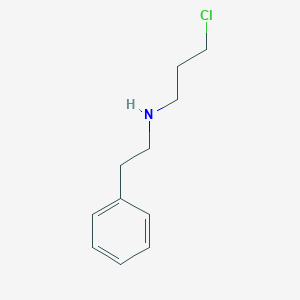
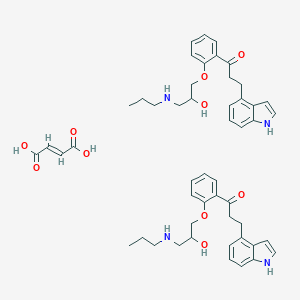
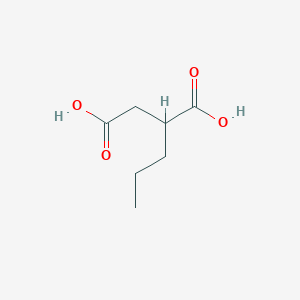
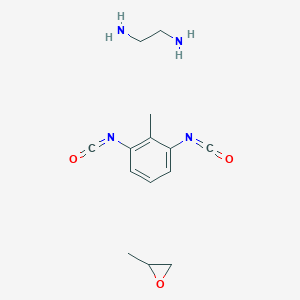
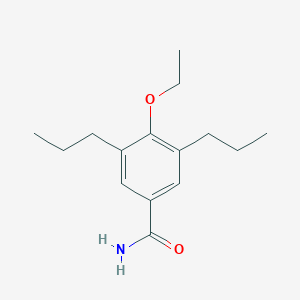
![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
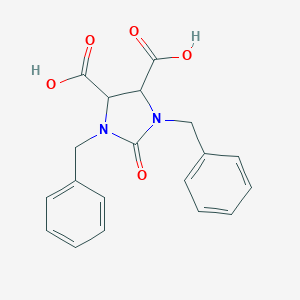
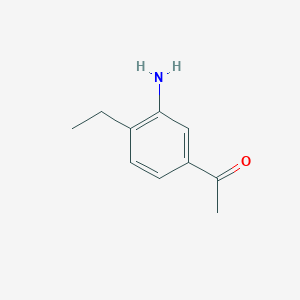
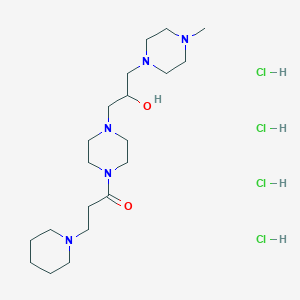
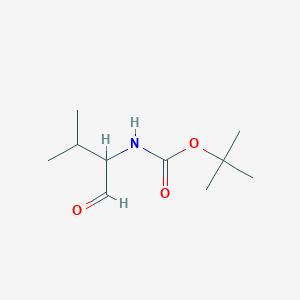
![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)